molecular formula C8H12ClNO B585475 p-Phenetidine-d5 Hydrochloride CAS No. 1794754-45-2

p-Phenetidine-d5 Hydrochloride

Cat. No.: B585475
CAS No.: 1794754-45-2
M. Wt: 178.671
InChI Key: JVWYCUBGJVOEIZ-LUIAAVAXSA-N
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Description

It has the molecular formula C8H7D5ClNO and a molecular weight of 178.67 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Phenetidine-d5 Hydrochloride involves the deuteration of p-Phenetidine. One common method includes the reaction of p-Phenetidine with deuterated ethyl iodide in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Deuterated solvents such as D2O or CDCl3

    Reagents: Deuterated ethyl iodide, base (e.g., NaOH), hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Using deuterated reagents in large quantities

    Purification: Techniques such as recrystallization and chromatography to ensure high purity

    Quality Control: Analytical methods like NMR and mass spectrometry to confirm the deuteration level and purity

Chemical Reactions Analysis

Types of Reactions

p-Phenetidine-d5 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Forms corresponding quinones or nitroso compounds

    Reduction: Converts to aniline derivatives

    Substitution: Reacts with electrophiles to form substituted derivatives

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products

    Oxidation: Quinones, nitroso compounds

    Reduction: Aniline derivatives

    Substitution: Alkylated or acylated phenetidine derivatives

Scientific Research Applications

p-Phenetidine-d5 Hydrochloride is widely used in scientific research, including:

    Chemistry: As a labeled compound in NMR studies to investigate reaction mechanisms and kinetics

    Biology: In proteomics research to study protein-ligand interactions

    Medicine: As a reference standard in pharmacokinetic studies

    Industry: In the synthesis of deuterated drugs and intermediates

Mechanism of Action

The mechanism of action of p-Phenetidine-d5 Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

    p-Phenetidine: Non-deuterated form with similar chemical properties but different isotopic composition

    Phenacetin: An analgesic and antipyretic drug, structurally related to p-Phenetidine

    Ethoxyquin: A preservative and antioxidant, also derived from p-Phenetidine

Uniqueness

p-Phenetidine-d5 Hydrochloride is unique due to its deuterium labeling, which makes it valuable in research applications requiring isotopic differentiation. This labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .

Properties

CAS No.

1794754-45-2

Molecular Formula

C8H12ClNO

Molecular Weight

178.671

IUPAC Name

4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2;

InChI Key

JVWYCUBGJVOEIZ-LUIAAVAXSA-N

SMILES

CCOC1=CC=C(C=C1)N.Cl

Synonyms

4-(Ethoxy-d5)benzenamine Hydrochloride;  1-Amino-4-(ethoxy-d5)benzene Hydrochloride;  4-Aminophenetole-d5 Hydrochloride;  4-Ethoxyaniline-d5 Hydrochloride;  4-(Ethoxy-d5)benzenamine Hydrochloride;  4-(Ethoxy-d5)phenylamine Hydrochloride;  NSC 3116-d5 Hydro

Origin of Product

United States

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